Uralsaponin F

Description

Properties

CAS No. |

1208004-79-8 |

|---|---|

Molecular Formula |

C44H64O19 |

Molecular Weight |

897.0 g/mol |

IUPAC Name |

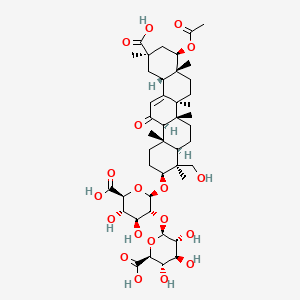

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aR,9R,11R,12aS,14aR,14bS)-9-acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C44H64O19/c1-18(46)59-24-16-39(2,38(57)58)15-20-19-14-21(47)33-41(4)10-9-23(42(5,17-45)22(41)8-11-44(33,7)43(19,6)13-12-40(20,24)3)60-37-32(28(51)27(50)31(62-37)35(55)56)63-36-29(52)25(48)26(49)30(61-36)34(53)54/h14,20,22-33,36-37,45,48-52H,8-13,15-17H2,1-7H3,(H,53,54)(H,55,56)(H,57,58)/t20-,22+,23-,24+,25-,26-,27-,28-,29+,30-,31-,32+,33+,36-,37+,39+,40+,41-,42+,43+,44+/m0/s1 |

InChI Key |

OIHAASBKFLBOND-OUMVFDBLSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@](C[C@@H]2[C@]1(CC[C@@]3(C2=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)C)C)C)(C)C(=O)O |

Canonical SMILES |

CC(=O)OC1CC(CC2C1(CCC3(C2=CC(=O)C4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)C)C)C)(C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Uralsaponins: A Technical Guide to Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and isolation of Uralsaponins, a class of oleanane-type triterpenoid saponins derived from the roots of Glycyrrhiza uralensis (licorice). While this document aims to be a comprehensive resource, it is important to note that a specific compound denoted as "Uralsaponin F" is not readily identified in the current scientific literature. Therefore, this guide will focus on the general methodologies and established findings for the broader family of Uralsaponins, offering a robust framework for researchers in natural product chemistry and drug discovery. We will delve into detailed experimental protocols for extraction, fractionation, and purification, present quantitative data for known Uralsaponins, and explore their potential biological activities and associated signaling pathways.

Introduction: The Promising Landscape of Uralsaponins

Glycyrrhiza uralensis, commonly known as Chinese licorice, has a long history in traditional medicine. Its therapeutic properties are largely attributed to a diverse array of secondary metabolites, among which triterpenoid saponins are of significant interest. Uralsaponins, a specific group of these saponins, have demonstrated a range of biological activities, including antiviral and anti-inflammatory effects, making them promising candidates for drug development.[1] The complex nature of these compounds necessitates sophisticated and systematic approaches for their discovery, isolation, and characterization. This guide will provide the foundational knowledge and detailed protocols to navigate this process effectively.

Discovery and Isolation of Uralsaponins: A Generalized Workflow

The isolation of Uralsaponins from the roots of Glycyrrhiza uralensis is a multi-step process that involves extraction, partitioning, and a series of chromatographic separations. The general workflow is designed to progressively enrich the saponin fraction and then isolate individual compounds.

Caption: Generalized workflow for the isolation of Uralsaponins.

Detailed Experimental Protocols

The following protocols are generalized from various studies on Uralsaponin isolation and can be adapted and optimized for specific research goals.

2.1.1. Plant Material and Extraction

-

Plant Material: Air-dried and powdered roots of Glycyrrhiza uralensis are used as the starting material.

-

Extraction:

-

The powdered roots are typically extracted with an aqueous ethanol solution (e.g., 70% ethanol) at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure exhaustive extraction.

-

The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

2.1.2. Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The saponins are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol extract is subjected to various column chromatography techniques:

-

Macroporous Resin Column Chromatography: The extract is loaded onto a macroporous resin column (e.g., D101, AB-8) and eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol) to separate compounds based on polarity.

-

Silica Gel Column Chromatography: Further separation is achieved using silica gel columns with solvent systems like chloroform-methanol-water in varying ratios.

-

Sephadex LH-20 Column Chromatography: This is often used for desalting and separating compounds based on their molecular size, typically with methanol as the eluent.

-

2.1.3. Purification

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions obtained from column chromatography are further purified by preparative HPLC on a reversed-phase column (e.g., C18). A common mobile phase consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Structural Elucidation: The structures of the purified compounds are determined by a combination of spectroscopic methods, primarily Mass Spectrometry (MS) for molecular weight and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, DEPT, COSY, HSQC, HMBC) for detailed structural information.

Quantitative Data of Known Uralsaponins

The following table summarizes key data for some of the known Uralsaponins that have been isolated from Glycyrrhiza uralensis. This data can serve as a reference for researchers working on the isolation and identification of these compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Chromatographic Conditions (HPLC) | Biological Activity (IC50) |

| Uralsaponin A | C42H62O16 | 822.93 | C18 column; Acetonitrile-Water gradient | Not widely reported |

| Uralsaponin B | C48H72O21 | 985.07 | C18 column; Acetonitrile-Water gradient | Not widely reported |

| Uralsaponin M | C48H74O19 | 955.09 | C18 column; Acetonitrile-Water gradient | Anti-influenza (H1N1): 48.0 µM[2] |

| Uralsaponin O | C47H72O19 | 941.06 | C18 column; Acetonitrile-Water gradient | Anti-influenza (H1N1): 42.7 µM[2] |

| Uralsaponin P | C47H72O19 | 941.06 | C18 column; Acetonitrile-Water gradient | Anti-influenza (H1N1): 39.6 µM[2] |

| Licoagrosaponin C | C42H62O16 | 822.93 | C18 column; Acetonitrile-Water gradient | Anti-HIV: 29.5 µM[2] |

| Glycyrrhizic acid | C42H62O16 | 822.93 | C18 column; Acetonitrile-Water gradient | Anti-inflammatory, Antiviral |

Biological Activities and Signaling Pathways

Triterpenoid saponins from Glycyrrhiza uralensis, including various Uralsaponins, have been shown to possess significant anti-inflammatory and antiviral properties. Their mechanisms of action often involve the modulation of key signaling pathways.

Anti-inflammatory Signaling Pathway

Many saponins from licorice exert their anti-inflammatory effects by inhibiting the pro-inflammatory transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). This is often achieved by interfering with upstream signaling components such as Toll-like receptors (TLRs) and mitogen-activated protein kinases (MAPKs).[3]

Caption: Inhibition of the NF-κB signaling pathway by Uralsaponins.

Antiviral Mechanisms

The antiviral activity of licorice saponins, such as glycyrrhizin, has been studied against a variety of viruses. The proposed mechanisms include the inhibition of viral attachment and entry into host cells, as well as the interference with viral replication and assembly.[4][5] For instance, some saponins have been shown to bind to viral surface proteins or host cell receptors, thereby preventing the initial stages of infection.

Conclusion and Future Directions

The Uralsaponins from Glycyrrhiza uralensis represent a valuable class of natural products with significant therapeutic potential. This guide provides a comprehensive overview of the methodologies required for their discovery and isolation. While "this compound" remains an elusive entity in the current literature, the protocols and data presented herein offer a solid foundation for researchers to explore the rich chemical diversity of licorice saponins. Future research should focus on the isolation and characterization of novel Uralsaponins, the elucidation of their specific mechanisms of action, and the evaluation of their efficacy and safety in preclinical and clinical studies. The continued investigation of these compounds holds great promise for the development of new therapeutic agents for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Antiviral Activities of Glycyrrhizic Acid, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The potential of glycyrrhizin and licorice extract in combating COVID-19 and associated conditions - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Uralsaponin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Uralsaponin F, a triterpenoid saponin of significant interest. This document details the experimental methodologies, presents key quantitative data, and visualizes the logical workflows involved in determining its complex molecular structure. Due to the limited availability of fully published and assigned datasets specifically for this compound, this guide utilizes data from closely related and well-characterized Uralsaponins and other saponins isolated from Glycyrrhiza uralensis, providing a robust framework for understanding the structural determination process.

Introduction to this compound

This compound is a member of the oleanane-type triterpenoid saponins, a class of natural products known for their diverse biological activities. These compounds are predominantly found in the roots of Glycyrrhiza uralensis (licorice), a plant with a long history in traditional medicine. The structural complexity of saponins, characterized by a polycyclic aglycone core and one or more sugar moieties, necessitates a multi-faceted analytical approach for their complete chemical characterization.

Experimental Protocols for Structure Elucidation

The determination of this compound's structure relies on a combination of chromatographic separation, spectroscopic analysis, and chemical degradation methods.

Isolation and Purification

The initial step involves the extraction of crude saponins from the dried roots of Glycyrrhiza uralensis. A typical workflow is as follows:

Spectroscopic Analysis

2.2.1. Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the molecular formula of the saponin. Tandem mass spectrometry (MS/MS) experiments provide crucial information about the fragmentation pattern, aiding in the identification of the aglycone and the sequence of sugar units.

Experimental Conditions:

-

Ionization Mode: Negative or Positive Electrospray Ionization (ESI)

-

Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements

-

Collision Gas: Argon or Nitrogen for MS/MS fragmentation

-

Data Acquisition: Full scan mode for molecular formula determination and product ion scan for fragmentation analysis.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of 1D and 2D NMR experiments is essential for the complete structural assignment of the aglycone and sugar moieties, as well as for determining their linkage points.

Experimental Conditions:

-

Solvent: Pyridine-d5 or Methanol-d4 are commonly used for saponins.

-

Spectrometer: 500 MHz or higher field strength for better signal dispersion.

-

1D NMR: ¹H and ¹³C NMR spectra provide the initial overview of the proton and carbon environments.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for connecting different structural fragments, including the aglycone to the sugar chains.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.

-

Chemical Methods: Acid Hydrolysis

To unambiguously identify the constituent monosaccharides and their stereochemistry, acid hydrolysis is performed. This process cleaves the glycosidic bonds, liberating the individual sugar units and the aglycone.

Quantitative Data for Structural Elucidation

Mass Spectrometry Data

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M-H]⁻ | 821.4095 | 821.4067 | C₄₂H₆₁O₁₆⁻ |

| [M+Na]⁺ | 845.3884 | 845.3885 | C₄₂H₆₂O₁₆Na⁺ |

¹³C NMR Data (125 MHz, Pyridine-d₅)

| Position | Aglycone (δc) | GlcA' (δc) | GlcA'' (δc) |

| 1 | 39.2 | ||

| 2 | 26.5 | ||

| 3 | 88.9 | ||

| 4 | 39.5 | ||

| 5 | 55.4 | ||

| 6 | 17.5 | ||

| 7 | 32.9 | ||

| 8 | 44.0 | ||

| 9 | 41.3 | ||

| 10 | 36.9 | ||

| 11 | 200.3 | ||

| 12 | 128.5 | ||

| 13 | 169.8 | ||

| 14 | 45.4 | ||

| 15 | 26.4 | ||

| 16 | 26.4 | ||

| 17 | 31.9 | ||

| 18 | 48.2 | ||

| 19 | 41.1 | ||

| 20 | 43.9 | ||

| 21 | 31.0 | ||

| 22 | 37.7 | ||

| 23 | 28.3 | ||

| 24 | 16.5 | ||

| 25 | 16.5 | ||

| 26 | 18.7 | ||

| 27 | 23.4 | ||

| 28 | 28.3 | ||

| 29 | 28.3 | ||

| 30 | 176.4 | ||

| 1' | 104.2 | ||

| 2' | 83.3 | ||

| 3' | 75.8 | ||

| 4' | 76.9 | ||

| 5' | 77.3 | ||

| 6' | 176.0 | ||

| 1'' | 105.3 | ||

| 2'' | 74.7 | ||

| 3'' | 76.5 | ||

| 4'' | 72.4 | ||

| 5'' | 76.9 | ||

| 6'' | 176.0 |

¹H NMR Data (500 MHz, Pyridine-d₅)

| Position | Aglycone (δH, mult., J in Hz) | GlcA' (δH, mult., J in Hz) | GlcA'' (δH, mult., J in Hz) |

| 3 | 3.25 (dd, 11.5, 4.0) | ||

| 12 | 5.48 (s) | ||

| 18 | 2.38 (d, 13.5) | ||

| Me-23 | 1.38 (s) | ||

| Me-24 | 0.80 (s) | ||

| Me-25 | 1.12 (s) | ||

| Me-26 | 1.15 (s) | ||

| Me-27 | 1.40 (s) | ||

| Me-29 | 1.20 (s) | ||

| 1' | 4.92 (d, 7.5) | ||

| 2' | 4.25 (t, 8.0) | ||

| 3' | 4.40 (t, 8.5) | ||

| 4' | 4.55 (t, 9.0) | ||

| 5' | 4.45 (d, 9.5) | ||

| 1'' | 5.35 (d, 7.5) | ||

| 2'' | 4.30 (t, 8.0) | ||

| 3'' | 4.48 (t, 8.5) | ||

| 4'' | 4.60 (t, 9.0) | ||

| 5'' | 4.52 (d, 9.5) |

Structure Elucidation Pathway

The final structure is pieced together by interpreting the data from the various experiments in a logical sequence.

By combining the molecular formula from mass spectrometry with the detailed connectivity information from 2D NMR, the planar structure of the aglycone and the types of sugar residues are determined. Acid hydrolysis confirms the identity and stereochemistry of the sugars. Finally, HMBC and NOESY/ROESY experiments establish the attachment points of the sugar chains to the aglycone and the linkages between the sugar units, leading to the final, complete structure of this compound.

Conclusion

The chemical structure elucidation of this compound is a complex process that requires the systematic application of modern analytical techniques. Through the combined use of mass spectrometry, extensive 1D and 2D NMR spectroscopy, and chemical degradation methods, the molecular formula, the structure of the triterpenoid aglycone, the nature and sequence of the sugar moieties, and their points of attachment can be definitively established. This guide provides a comprehensive framework and the necessary data templates for researchers and professionals engaged in the study and development of this important class of natural products.

References

An In-Depth Technical Guide to the Biosynthesis of Uralsaponin F in Glycyrrhiza uralensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Uralsaponin F, a significant oleanane-type triterpenoid saponin found in the medicinal plant Glycyrrhiza uralensis (licorice). This document details the enzymatic steps, regulatory mechanisms, and relevant experimental protocols, offering valuable insights for metabolic engineering, drug discovery, and natural product chemistry.

Introduction to this compound and Glycyrrhiza uralensis

Glycyrrhiza uralensis is a perennial legume whose roots and rhizomes are among the most widely used materials in traditional medicine globally. Its therapeutic properties are largely attributed to a class of specialized metabolites known as triterpenoid saponins. Among these, this compound stands out due to its complex structure, featuring a decorated β-amyrin backbone. Understanding its biosynthesis is crucial for optimizing its production through biotechnological approaches and for synthesizing novel derivatives with enhanced pharmacological activities. This guide elucidates the multi-step enzymatic cascade that transforms a simple isoprenoid precursor into the complex final molecule.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex, multi-stage process originating from the ubiquitous isoprenoid pathway. The pathway can be divided into three main phases: formation of the triterpene scaffold, oxidative modifications of the aglycone, and subsequent glycosylation and other decorations.

Phase 1: Formation of the β-Amyrin Scaffold

The journey begins with the cyclization of 2,3-oxidosqualene, a linear isoprenoid precursor. This crucial ring-forming step is catalyzed by the enzyme β-amyrin synthase (bAS) , which produces the pentacyclic triterpene skeleton, β-amyrin. This molecule serves as the foundational scaffold for a vast array of oleanane-type saponins in licorice.

Phase 2: Aglycone Modification via Cytochrome P450s

The β-amyrin scaffold undergoes a series of precise oxidative modifications, primarily catalyzed by Cytochrome P450 monooxygenases (P450s). These enzymes introduce oxygen atoms at specific carbon positions, dramatically altering the molecule's chemical properties. For this compound, three key oxidation events occur:

-

C-11 Oxidation: The enzyme β-amyrin 11-oxidase (CYP88D6) catalyzes a two-step oxidation at the C-11 position, converting it to a carbonyl group (11-oxo). This is a hallmark modification for many bioactive licorice saponins, including glycyrrhizin.

-

C-30 Oxidation: The enzyme CYP72A154 is responsible for the three-step oxidation of the C-30 methyl group into a carboxylic acid. This step is critical for forming the glycyrrhetinic acid-like aglycone structure.

-

C-22β Hydroxylation: Another P450-mediated hydroxylation occurs at the C-22β position. While the specific enzyme for this step in this compound biosynthesis is not definitively identified, CYP72A566 , which is known to catalyze C-22β hydroxylation in soyasaponin biosynthesis within G. uralensis, is a strong putative candidate.

Phase 3: Acetylation and Glycosylation

Following oxidation, the aglycone is further decorated to yield the final this compound molecule.

-

C-22β Acetylation: The hydroxyl group at C-22 is acetylated, forming an acetoxy group. This reaction is catalyzed by a putative acetyltransferase , which remains to be characterized in G. uralensis.

-

C-3 Glycosylation: The final steps involve the sequential attachment of two glucuronic acid moieties to the C-3 hydroxyl group of the aglycone. This is a two-step process catalyzed by specific UDP-dependent glycosyltransferases (UGTs):

-

Step 1: A cellulose synthase-derived glycosyltransferase (CSyGT) catalyzes the first glucuronosylation, attaching one molecule of glucuronic acid to the C-3 position of the aglycone.

-

Step 2: UGT73P12 then catalyzes the second glucuronosylation, adding a second glucuronic acid molecule to the first via a (1→2) linkage, completing the diglucuronide chain.

-

The fully elucidated structure of this compound is 3β-O-{[β-d-glucuronopyranosyl-(1→2)]-β-d-glucuronopyranosyl}-22β-acetoxy-11-oxo-olean-12-en-30-oic acid .

Regulation of Triterpenoid Saponin Biosynthesis

The production of this compound and other saponins is tightly regulated at the transcriptional level and is influenced by developmental cues and environmental stimuli.

-

Transcriptional Control: The expression of saponin biosynthetic genes is coordinated by various transcription factors (TFs). In G. uralensis, the basic helix-loop-helix (bHLH) transcription factor GubHLH3 has been identified as a key positive regulator. Overexpression of GubHLH3 leads to increased expression of bAS, CYP93E3, and CYP72A566, enhancing the production of soyasaponins, which share precursors with this compound. Other TF families, such as MYB and ERF, are also implicated in regulating the pathway.

-

Elicitor Response: The biosynthesis is highly responsive to elicitors like methyl jasmonate (MeJA) . Treatment with MeJA coordinately upregulates the expression of both the biosynthetic genes and regulatory TFs like GubHLH3, leading to increased saponin accumulation. This suggests a role for these compounds in the plant's defense response.

An In-depth Technical Guide to the Physical, Chemical, and Biological Properties of Uralsaponin F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uralsaponin F, a triterpenoid saponin, presents a promising scaffold for therapeutic development due to the established bioactive potential of its chemical class. Saponins are known to exhibit a wide range of pharmacological effects, including anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and details the standard experimental methodologies for its further characterization and biological evaluation. While specific experimental data for this compound is limited in the current literature, this document outlines the established protocols for determining its physical and chemical characteristics, and for investigating its potential anti-inflammatory and anticancer effects through modulation of key signaling pathways such as NF-κB and MAPK, and the induction of apoptosis.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value/Expected Value | Data Source/Method |

| Molecular Formula | C₄₄H₆₄O₁₉ | High-Resolution Mass Spectrometry |

| Exact Mass | 896.4093 g/mol | High-Resolution Mass Spectrometry |

| Molecular Weight | 897.0 g/mol | Calculated |

| Melting Point | Not available. Triterpenoid saponins typically exhibit high melting points, often with decomposition. | To be determined experimentally. |

| Solubility | Not available. Expected to be soluble in polar solvents like methanol, ethanol, and water; sparingly soluble in less polar organic solvents. | To be determined experimentally. |

| Appearance | Not available. Typically, isolated saponins are white to off-white amorphous powders. | To be determined upon isolation. |

Experimental Protocols for Physicochemical Characterization

Isolation and Purification of this compound

-

Protocol: this compound would typically be isolated from a plant source, such as Glycyrrhiza uralensis, through a series of chromatographic techniques.

-

Extraction: The dried and powdered plant material is extracted with a polar solvent such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity.

-

Chromatography: The saponin-rich fraction is further purified using column chromatography (e.g., silica gel, Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Melting Point Determination

-

Protocol: The melting point of the purified this compound can be determined using a capillary melting point apparatus.

-

A small amount of the dried, powdered sample is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The temperature is gradually increased (1-2 °C/min) and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded.

-

Solubility Profile Assessment

-

Protocol: The solubility of this compound can be determined by adding a known amount of the compound to a specific volume of various solvents at a controlled temperature.

-

Solvents to be tested should include water, methanol, ethanol, acetone, chloroform, and n-hexane.

-

The mixture is agitated and visually inspected for dissolution.

-

Solubility can be quantitatively expressed as mg/mL or mol/L.

-

Spectroscopic Analysis

2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Spectroscopy Protocol:

-

Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Assignments of proton and carbon signals are made with the aid of 2D NMR techniques such as COSY, HSQC, and HMBC.

-

Expected ¹H NMR Spectral Features: Signals corresponding to methyl groups, methylene and methine protons on the triterpenoid backbone, and anomeric protons of the sugar moieties.

-

Expected ¹³C NMR Spectral Features: Signals for the carbonyl carbons, olefinic carbons, carbons of the triterpenoid skeleton, and carbons of the sugar units.

-

2.4.2. Infrared (IR) Spectroscopy

-

FT-IR Spectroscopy Protocol:

-

A small amount of the sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a salt plate.

-

The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Expected Characteristic Absorption Bands:

-

Broad O-H stretching vibrations (~3400 cm⁻¹) from hydroxyl groups.

-

C-H stretching vibrations (~2900 cm⁻¹).

-

C=O stretching vibrations (~1730 cm⁻¹) if carbonyl groups are present.

-

C-O stretching vibrations (~1075 cm⁻¹) characteristic of glycosidic linkages.

-

-

2.4.3. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS) Protocol:

-

The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically using electrospray ionization (ESI).

-

The high-resolution mass spectrum is acquired to determine the exact mass and elemental composition.

-

Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which aid in structural elucidation, particularly of the sugar sequence.

-

Biological Activities and Signaling Pathways

Saponins are well-documented for their anti-inflammatory and anticancer properties. The following sections detail the experimental protocols to investigate these potential activities for this compound.

Anti-inflammatory Activity

3.1.1. In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

-

Protocol: This is a standard model to assess acute anti-inflammatory activity.

-

Animals (rats or mice) are divided into control, standard (e.g., indomethacin), and this compound-treated groups.

-

This compound is administered orally or intraperitoneally at various doses.

-

After a set time, a sub-plantar injection of carrageenan is given into the right hind paw to induce inflammation.

-

Paw volume is measured at different time points using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of treated groups with the control group.

-

Figure 1. Experimental workflow for the carrageenan-induced paw edema assay.

3.1.2. Signaling Pathway Analysis: NF-κB and MAPK Pathways

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Figure 2. This compound's potential inhibition of NF-κB and MAPK signaling pathways.

-

Western Blot Protocol for NF-κB and MAPK Pathway Proteins:

-

Cell Culture and Treatment: Culture relevant cells (e.g., RAW 264.7 macrophages) and pre-treat with this compound, followed by stimulation with an inflammatory agent (e.g., LPS).

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38) and corresponding total proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using a chemiluminescence detection system.

-

Anticancer Activity

3.2.1. In Vitro Cytotoxicity: MTT Assay

-

Protocol: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of this compound that inhibits cell growth by 50%.

-

Figure 3. Workflow for the MTT cytotoxicity assay.

3.2.2. Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells.

Figure 4. Potential induction of apoptosis by this compound via extrinsic and intrinsic pathways.

-

Annexin V/Propidium Iodide (PI) Staining Protocol for Apoptosis Detection:

-

Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

-

Conclusion

This compound represents a molecule of interest for further pharmacological investigation. This guide provides the foundational knowledge of its known properties and outlines the necessary experimental protocols for a thorough evaluation of its physicochemical characteristics and its potential as an anti-inflammatory and anticancer agent. The detailed methodologies and pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and other related saponins. Further research is warranted to isolate and fully characterize this compound and to validate its biological activities in preclinical models.

In Vitro Mechanism of Action of Uralsaponin F: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uralsaponin F, a triterpenoid saponin, is a natural compound that has garnered interest within the scientific community for its potential therapeutic properties. As with many saponins, its biological activities are thought to encompass anti-inflammatory and anti-cancer effects. This technical guide aims to provide a comprehensive overview of the in vitro mechanism of action of this compound, with a focus on its core signaling pathways, supported by experimental data and methodologies. However, it is crucial to note that publicly available research specifically detailing the in vitro mechanisms of this compound is limited. Therefore, this guide will draw upon the established mechanisms of closely related and structurally similar saponins to infer the probable pathways of action for this compound, while clearly indicating where direct evidence for this compound is lacking.

Postulated Anti-Cancer Activity: Induction of Apoptosis

Saponins are well-documented as inducers of apoptosis in various cancer cell lines.[1] The proposed mechanism for this compound, based on related compounds, likely involves the activation of both the intrinsic and extrinsic apoptotic pathways.

Key Signaling Pathways

The induction of apoptosis by saponins is often mediated through the modulation of key signaling pathways that regulate cell survival and death. The primary pathways implicated are the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Sasanquasaponin (SQS), a related saponin, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 cells by suppressing the NF-κB signaling pathway.[2][3][4] This is achieved by inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB, which prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes. It is plausible that this compound exerts a similar inhibitory effect on the NF-κB pathway in cancer cells, thereby promoting apoptosis.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPK. Studies on other saponins have demonstrated the modulation of this pathway. For instance, Sasanquasaponin has been observed to inhibit the phosphorylation of ERK and JNK in the MAPK signaling pathway in LPS-stimulated RAW264.7 cells.[2][3][4] The activation of JNK and p38 signaling, coupled with the inhibition of mTOR signaling, has been linked to apoptotic and autophagic cell death induced by eclalbasaponin II in human ovarian cancer cells. Therefore, this compound may induce apoptosis by differentially activating or inhibiting MAPK family members, leading to cell cycle arrest and programmed cell death.

Below is a diagram illustrating the postulated signaling pathway for the anti-cancer action of this compound, based on the mechanisms of related saponins.

Quantitative Data Summary

Due to the absence of specific studies on this compound, quantitative data such as IC50 values for cytotoxicity in various cancer cell lines are not available. The following table is a template that can be populated as data becomes available from future research.

| Cell Line | Compound | IC50 (µM) | Assay | Reference |

| e.g., HeLa | This compound | Data not available | e.g., MTT Assay | N/A |

| e.g., A549 | This compound | Data not available | e.g., MTT Assay | N/A |

| e.g., MCF-7 | This compound | Data not available | e.g., MTT Assay | N/A |

Experimental Protocols

To facilitate future research on this compound, this section provides detailed methodologies for key experiments that would be crucial for elucidating its in vitro mechanism of action.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells induced by this compound.

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis and signaling pathways (e.g., Bcl-2, Bax, Caspase-3, p-IκBα, p-p65, p-ERK, p-JNK).

Protocol:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram illustrates a typical experimental workflow for investigating the in vitro mechanism of action of this compound.

Conclusion and Future Directions

While direct experimental evidence for the in vitro mechanism of action of this compound is currently lacking in the public domain, the known activities of structurally similar saponins provide a strong foundation for postulating its anti-cancer and anti-inflammatory properties. It is highly probable that this compound induces apoptosis in cancer cells through the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on performing the described experimental protocols to confirm these hypotheses. Specifically, determining the IC50 values of this compound in a panel of cancer cell lines, quantifying apoptosis induction, and profiling the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways will be critical to elucidating its precise mechanism of action. Such studies will be invaluable for the advancement of this compound as a potential therapeutic agent in the fields of oncology and inflammatory diseases.

References

- 1. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Uralsaponin F: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uralsaponin F, a triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis, has emerged as a promising natural compound with significant therapeutic potential. This technical guide provides an in-depth analysis of the molecular targets of this compound, with a primary focus on its anti-inflammatory and anticancer activities. Drawing from available scientific literature on this compound and related compounds from its source, this document elucidates its mechanisms of action, summarizing key quantitative data and detailing relevant experimental protocols. The guide also presents visual representations of the implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Glycyrrhiza uralensis, commonly known as Chinese licorice, has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory diseases and cancer.[1] Modern phytochemical investigations have identified a rich array of bioactive constituents, among which are the triterpenoid saponins. This compound is one such saponin that is garnering increasing interest for its pharmacological properties. This guide synthesizes the current understanding of this compound's therapeutic targets, providing a foundational resource for further research and development.

Core Therapeutic Targets and Signaling Pathways

The therapeutic effects of this compound are primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. The main targets identified through studies on related compounds and total flavonoid extracts from Glycyrrhiza uralensis include the NF-κB, PI3K/Akt, and STAT3 signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[2] Aberrant NF-κB activation is implicated in numerous chronic inflammatory diseases. Total flavonoids from Glycyrrhiza uralensis have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[2] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

The proposed mechanism involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of target inflammatory genes.

Anticancer Activity: Modulation of PI3K/Akt and STAT3 Signaling

2.2.1. PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[3][4] Its over-activation is a common feature in many cancers, contributing to tumor progression and resistance to therapy.[5][6] Flavonoids isolated from Glycyrrhiza uralensis have demonstrated the ability to suppress the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.

2.2.2. STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion.[7][8] Constitutive activation of STAT3 is frequently observed in a wide range of cancers.[9][10] Certain saponins have been shown to inhibit the STAT3 signaling pathway, leading to the suppression of tumor growth.[9] This inhibition can occur through the suppression of STAT3 phosphorylation, which is a critical step for its activation and nuclear translocation.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, studies on total flavonoids from Glycyrrhiza uralensis (TFF) and other related saponins provide valuable insights into its potential efficacy.

| Compound/Extract | Assay | Model | Key Findings | Reference |

| Total Flavonoids from G. uralensis (TFF) | Carrageenan-induced rat paw edema | In vivo (rats) | Significant dose-dependent anti-inflammatory activity. 500 mg/kg TFF markedly inhibited IL-1β and iNOS expression. | [11][12] |

| Total Flavonoids from G. uralensis (TFF) | DMB-induced ear vasodilatation | In vivo (mice) | Significant anti-inflammatory activity. | [11] |

| Saikosaponin a | LPS-induced inflammation | In vitro (primary mouse macrophages) | Suppressed LPS-induced NF-κB and IRF3 activation. | [13] |

| Kalopanaxsaponin B | LPS-induced inflammation | In vitro (peritoneal macrophages) & In vivo (mice) | Inhibited expression of TNF-α, IL-1β, iNOS, and COX-2. Inhibited activation of IRAK1, IKK-β, NF-κB, and MAP kinases. | [14] |

| Asterosaponin 1 | Proliferation and Apoptosis | In vitro (A549 human lung cancer cells) | Inhibited proliferation and induced apoptosis in a dose-dependent manner. | [15] |

| Diosgenin | STAT3 Signaling | In vitro (human hepatocellular carcinoma cells) | Inhibited both constitutive and inducible activation of STAT3. | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic targets.

Cell Culture and Treatment

-

Cell Lines: A549 (human non-small cell lung cancer), RAW 264.7 (murine macrophage).

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). The treatment duration will vary depending on the specific assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for analyzing the expression and phosphorylation status of signaling proteins.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-Akt, Akt, p-STAT3, STAT3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Cells are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment: After 24 hours, the transfected cells are treated with this compound for a specified period, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Luciferase Assay: Cell lysates are collected, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.

-

Cell Preparation: After treatment, both adherent and floating cells are collected.

-

Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant therapeutic potential as an anti-inflammatory and anticancer agent. Its ability to modulate the NF-κB, PI3K/Akt, and STAT3 signaling pathways provides a solid foundation for its observed biological activities. However, to fully realize the clinical potential of this compound, further in-depth research is imperative. Future studies should focus on:

-

Comprehensive in vitro and in vivo studies to establish the specific efficacy and safety profile of purified this compound.

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Identification of direct molecular binding partners to further elucidate its precise mechanism of action.

-

Development of optimized drug delivery systems to enhance its bioavailability and therapeutic index.

This technical guide serves as a comprehensive resource to catalyze further investigation into the promising therapeutic applications of this compound, with the ultimate goal of translating this natural product into novel therapies for inflammatory diseases and cancer.

References

- 1. The anti-inflammatory activity of licorice, a widely used Chinese herb - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Total Flavonoids of Glycyrrhiza uralensis Alleviates Irinotecan-Induced Colitis via Modification of Gut Microbiota and Fecal Metabolism [frontiersin.org]

- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphatidylinositide 3-kinase/AKT in radiation responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibiting STAT3 signaling is involved in the anti-melanoma effects of a herbal formula comprising Sophorae Flos and Lonicerae Japonicae Flos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diosgenin, a steroidal saponin, inhibits STAT3 signaling pathway leading to suppression of proliferation and chemosensitization of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. Chemical Profile and Anti-inflammatory Activity of Total Flavonoids from Glycyrrhiza Uralensis Fisch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Saikosaponin a inhibits LPS-induced inflammatory response by inducing liver X receptor alpha activation in primary mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kalopanaxsaponin B inhibits LPS-induced inflammation by inhibiting IRAK1 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Asterosaponin 1 induces endoplasmic reticulum stress-associated apoptosis in A549 human lung cancer cells [pubmed.ncbi.nlm.nih.gov]

Uralsaponin F: An In-Depth Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uralsaponin F is a triterpenoid saponin isolated from the roots and rhizomes of Glycyrrhiza uralensis, a plant species commonly known as licorice. While direct and extensive research on the isolated this compound and its specific anti-inflammatory activity is limited, the broader class of saponins from Glycyrrhiza uralensis has been the subject of numerous studies demonstrating significant anti-inflammatory effects. This technical guide consolidates the existing knowledge on the anti-inflammatory properties of total saponins from Glycyrrhiza uralensis, providing a basis for inferring the potential mechanisms and efficacy of this compound. The primary mechanisms of action involve the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document provides a comprehensive overview of the relevant signaling pathways, experimental protocols for assessing anti-inflammatory activity, and available quantitative data from studies on related compounds and total extracts.

Introduction to this compound

This compound is a constituent of the triterpenoid saponin fraction of Glycyrrhiza uralensis[1][2][3]. Saponins from this plant, including the most abundant and studied compound, glycyrrhizin, are recognized for a wide range of pharmacological activities, with anti-inflammatory effects being one of the most prominent[1][4]. The anti-inflammatory actions of Glycyrrhiza species are attributed to their ability to interfere with the production of pro-inflammatory mediators[5]. Given that this compound belongs to this class of bioactive molecules, it is hypothesized to contribute to the overall anti-inflammatory profile of licorice extracts.

Quantitative Data on the Anti-inflammatory Effects of Glycyrrhiza uralensis Saponins

| Compound/Extract | Assay | Model System | Key Findings | Reference |

| Total Saponins of Glycyrrhiza | Inhibition of inflammatory factor release | Lipopolysaccharide (LPS)-induced RAW264.7 macrophages | Reduction in the release of inflammatory factors and inhibition of key enzymes in the arachidonic acid metabolism pathway. | [1] |

| Glycyrrhizin | Inhibition of NF-κB activation | H5N1-infected A549 cells | Inhibited NF-κB activation. | [6] |

| Glycyrrhizin | Inhibition of MAPK phosphorylation | H5N1-infected A549 cells | Inhibited H5N1-induced phosphorylation of p38 and JNK. | [6] |

| Glycyrrhizic Acid | Inhibition of pro-inflammatory gene expression | TPA-induced mouse ear edema | Dose-dependently inhibited the expression of iNOS and COX-2. | [7] |

| Total Flavonoids from G. uralensis | Carrageenan-induced rat paw edema | Rats | Significant dose-dependent anti-inflammatory activity. Markedly inhibited the expression of IL-1β and iNOS at 250 and 500 mg/kg. | [8] |

| Licoflavanone | Inhibition of Nitric Oxide (NO) production | LPS-stimulated RAW 264.7 cells | IC50 value of 37.68 µM. | [9] |

Core Anti-inflammatory Mechanisms: Signaling Pathways

The anti-inflammatory effects of saponins from Glycyrrhiza uralensis are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the immune and inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for pro-inflammatory cytokines. Bioactive compounds from licorice have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα[10].

References

- 1. Review of Constituents and Biological Activities of Triterpene Saponins from Glycyrrhizae Radix et Rhizoma and Its Solubilization Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. magistralbr.caldic.com [magistralbr.caldic.com]

- 3. scirp.org [scirp.org]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. mdpi.com [mdpi.com]

- 10. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Uralsaponin F and Related Triterpenoid Saponins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationships (SAR) of Uralsaponin F and other closely related triterpenoid saponins, primarily isolated from Glycyrrhiza uralensis. While dedicated SAR studies on synthesized derivatives of this compound are limited in publicly available literature, this document consolidates existing data on its biological activities, the influence of its structural components on efficacy, and the general principles governing the SAR of this class of compounds.

Introduction to this compound and Related Saponins

This compound is a triterpenoid saponin that can be isolated from the roots of Glycyrrhiza uralensis, a plant species with a long history in traditional medicine. Triterpenoid saponins from this and other natural sources are known for a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The core structure of these saponins consists of a triterpenoid aglycone (sapogenin) linked to one or more sugar chains. The nature of the aglycone and the composition and linkage of the sugar moieties are critical determinants of their biological function, making SAR studies essential for the development of new therapeutic agents.

Chemical Structures

The foundational structure for this compound and its analogs is an oleanane-type triterpene. Variations in the glycosylation patterns and modifications on the aglycone give rise to a diverse family of saponins within Glycyrrhiza uralensis.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the cytotoxic and antiviral activities of triterpenoid saponins from Glycyrrhiza uralensis and related compounds. This data is crucial for understanding the preliminary structure-activity relationships.

Table 1: Cytotoxic Activity of Triterpenoid Saponins and their Aglycones from Glycyrrhiza uralensis

| Compound | Tested Cancer Cell Lines | IC50 (µmol/L) | Reference |

| Uralsaponin C | MGC-803, SW620, SMMC-7721 | > 100 | [1] |

| Uralsaponin D | MGC-803, SW620, SMMC-7721 | > 100 | [1] |

| Licorice-saponin A3 | MGC-803, SW620, SMMC-7721 | > 100 | [1] |

| This compound | MGC-803, SW620, SMMC-7721 | > 100 | [1] |

| Licorice-saponin E2 | MGC-803, SW620, SMMC-7721 | > 100 | [1] |

| Licorice-saponin G2 | MGC-803, SW620, SMMC-7721 | > 100 | [1] |

| Glycyrrhizin | MGC-803, SW620, SMMC-7721 | > 100 | [1] |

| Aglycone of Uralsaponin D | MGC-803, SW620, SMMC-7721 | 18.3 - 41.6 | [1] |

| Aglycone of Licorice-saponin E2/G2 | MGC-803, SW620, SMMC-7721 | 18.3 - 41.6 | [1] |

| Aglycone of Glycyrrhizin | MGC-803, SW620, SMMC-7721 | 18.3 - 41.6 | [1] |

Table 2: Antiviral Activity of Uralsaponins from Glycyrrhiza uralensis

| Compound | Virus Strain | Cell Line | IC50 (µM) | Reference |

| Uralsaponin M | Influenza A/WSN/33 (H1N1) | MDCK | 48.0 | [2] |

| Uralsaponin S | Influenza A/WSN/33 (H1N1) | MDCK | 42.7 | [2] |

| Uralsaponin T | Influenza A/WSN/33 (H1N1) | MDCK | 39.6 | [2] |

| Uralsaponin M-2 | Influenza A/WSN/33 (H1N1) | MDCK | 49.1 | [2] |

| Oseltamivir Phosphate (Control) | Influenza A/WSN/33 (H1N1) | MDCK | 45.6 | [2] |

Structure-Activity Relationship Analysis

Based on the available data, several key aspects of the SAR for this class of saponins can be deduced:

-

The Aglycone is Crucial for Cytotoxicity: The most striking finding is the dramatic increase in cytotoxic activity upon removal of the sugar moieties. The saponins themselves, including this compound, are largely inactive against the tested cancer cell lines (IC50 > 100 µmol/L). However, their corresponding aglycones exhibit significant cytotoxicity (IC50 in the range of 18.3-41.6 µmol/L).[1] This suggests that the glycosylation may hinder the interaction of the triterpenoid core with its cellular target or reduce its cell permeability.

-

Influence of Sugar Moieties: While the sugar chains reduce cytotoxicity, they are likely critical for other biological activities, such as antiviral effects. The presence and structure of these sugar chains can influence solubility, bioavailability, and interaction with cell surface receptors. The antiviral data for Uralsaponins M, S, T, and M-2, which possess different glycosylation patterns, show a range of activities, underscoring the role of the sugar components in modulating specific biological effects.[2]

-

General SAR Principles for Triterpenoid Saponins: Broader studies on triterpenoid saponins indicate that the type of aglycone skeleton (e.g., oleanane, ursane) and the position and stereochemistry of functional groups on the aglycone significantly impact biological activities like hemolytic and cytotoxic effects. For instance, the presence of a carboxyl group at C-28 and hydroxyl groups at certain positions can enhance hemolytic activity.

Experimental Protocols

A standard method for evaluating the cytotoxic activity of saponins is the MTT assay.

MTT Cytotoxicity Assay Protocol

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, Caco-2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test compounds (saponins or their aglycones) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 48 or 72 hours). A vehicle control (medium with DMSO) and a positive control (e.g., a known anticancer drug) are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways in Saponin-Mediated Apoptosis

While the specific molecular targets and signaling pathways for this compound are not yet elucidated, the cytotoxic effects of triterpenoid aglycones often involve the induction of apoptosis. The two main apoptosis signaling pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: General overview of the extrinsic and intrinsic apoptosis signaling pathways.

It is plausible that the cytotoxic aglycones of this compound and related saponins could trigger the intrinsic pathway by inducing mitochondrial stress, leading to the release of cytochrome c and subsequent caspase activation.

Conclusion and Future Directions

The current body of research indicates that while this compound and other triterpenoid saponins from Glycyrrhiza uralensis exhibit interesting biological activities, their potential as cytotoxic agents appears to be masked by their glycosidic moieties. The significant increase in cytotoxicity observed in their aglycones presents a promising avenue for drug development.

Future research should focus on the following areas:

-

Synthesis of this compound Derivatives: A systematic synthesis of derivatives with modifications on both the aglycone and the sugar chains is necessary to establish a clear and detailed SAR.

-

Expanded Biological Screening: Evaluation of these new derivatives against a wider panel of cancer cell lines and for other biological activities will provide a more complete picture of their therapeutic potential.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the active aglycones is crucial for understanding their mode of action and for rational drug design.

By pursuing these research directions, the full therapeutic potential of this compound and the broader class of triterpenoid saponins can be unlocked.

References

An In-depth Technical Guide to the Solubility of Uralsaponin F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uralsaponin F, a triterpenoid saponin, is a subject of growing interest within the scientific community due to its potential therapeutic applications. A critical parameter for its research and development is its solubility in various solvents, which dictates its formulation, extraction, and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, based on the general properties of triterpenoid saponins. It includes qualitative solubility data, detailed experimental protocols for solubility determination, and a discussion of the underlying physicochemical principles. Furthermore, this guide explores the biological context of Uralsaponins by visualizing key signaling pathways they are known to modulate, providing a deeper understanding of their potential mechanisms of action.

Introduction to this compound

This compound belongs to the family of triterpenoid saponins, which are glycosides of triterpenes. These compounds are widely distributed in the plant kingdom and are known for a broad range of biological activities. Saponins from the roots of Glycyrrhiza uralensis (licorice), the likely source of this compound, have been reported to possess anti-inflammatory, antiviral, and immunomodulatory properties.[1] The solubility of these complex molecules is a crucial factor in their scientific investigation and therapeutic development.

Solubility Profile of this compound

The solubility of saponins in water is influenced by the number of sugar units attached to the aglycone; a higher number of sugar moieties generally leads to increased water solubility.[2] Triterpenoid glycosides are typically soluble in polar solvents and less soluble in non-polar organic solvents.[2]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble to Highly Soluble | The hydroxyl groups in these solvents can form hydrogen bonds with the hydrophilic sugar chains of the saponin. Aqueous ethanol is often a solvent of choice for extracting saponins.[4][5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Soluble to Moderately Soluble | These solvents can interact with the polar groups of the saponin but are less effective at solvating the hydroxyl-rich sugar moieties compared to protic solvents. |

| Non-Polar | n-Hexane, Chloroform, Petroleum Ether | Sparingly Soluble to Insoluble | The non-polar nature of these solvents results in poor interaction with the hydrophilic sugar portion of the molecule. Triterpene glycosides are generally insoluble in these solvents.[2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a triterpenoid saponin like this compound. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (pure compound)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually confirm the presence of undissolved solid in each vial.

-

Carefully remove the vials from the shaker and let them stand to allow the solid to settle.

-

Withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method. An Evaporative Light Scattering Detector (ELSD) is often suitable for saponins as many lack a strong UV chromophore.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its peak area from the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Visualization of Relevant Signaling Pathways

Bioactive compounds from Glycyrrhiza uralensis have been shown to modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[1] Understanding these interactions is crucial for drug development professionals.

Figure 1: The NF-κB signaling pathway and the inhibitory role of Uralsaponins.

Figure 2: The MAPK/ERK signaling pathway with potential inhibition by Uralsaponins.

Conclusion

While specific quantitative solubility data for this compound remains to be elucidated, this guide provides a robust framework for researchers and drug development professionals. The predicted solubility profile, based on the well-understood chemistry of triterpenoid saponins, offers valuable guidance for solvent selection in extraction, purification, and formulation processes. The detailed experimental protocol provides a clear path for generating precise solubility data. Furthermore, the visualization of the NF-κB and MAPK signaling pathways offers insights into the potential molecular mechanisms underlying the biological activities of this compound and related compounds, thereby supporting further research into their therapeutic potential. Future studies should focus on the definitive structural elucidation of this compound and the quantitative determination of its solubility in a range of pharmaceutically relevant solvents.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. amu.edu.az [amu.edu.az]

- 3. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the efficiency of three different solvent systems to extract triterpene saponins from roots of Panax quinquefolius using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Uralsaponin F: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Uralsaponin F, a bioactive triterpenoid saponin of interest to researchers in drug discovery and natural product chemistry. This document outlines its chemical identity, including its CAS number and molecular weight, and summarizes its physicochemical properties.

Core Data at a Glance

This compound has been identified and characterized in several studies, primarily from the medicinal plant Glycyrrhiza uralensis (licorice root). The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1208004-79-8 | [1][2][3] |

| Molecular Formula | C44H64O19 | [1][2][3][4][5] |

| Molecular Weight | 896.404 g/mol | [4] |

| Alternate Synonyms | 22.BETA.-ACETOXYL LICORICE SAPONIN G2 | [1] |

Note: The molecular weight may be cited with slight variations in different analytical contexts (e.g., 897.0 g/mol , 897.4120 g/mol , 895.3969 g/mol in negative ion mode mass spectrometry).[5][6][7]

Experimental Protocols for Identification and Characterization

The identification and quantification of this compound in plant extracts and other biological matrices are typically achieved through advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is the predominant method.

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

This method offers high resolution and sensitivity for the detection and structural elucidation of this compound.

-

Sample Preparation: Dried plant material (e.g., Glycyrrhiza uralensis root) is pulverized and extracted with a suitable solvent, often an ethanol-water mixture. The resulting extract is filtered and diluted for injection.

-

Chromatographic Separation: A C18 reversed-phase column is commonly used for separation. The mobile phase typically consists of a gradient of water with an acidic modifier (e.g., 0.1% formic acid) and an organic solvent such as acetonitrile. This gradient allows for the effective separation of various saponins and other phytochemicals.

-

Mass Spectrometry Detection: A QTOF mass spectrometer is used for detection, often in both positive and negative ion modes to obtain comprehensive fragmentation data. For this compound, characteristic fragment ions are observed, aiding in its identification. For instance, in positive ion mode, fragment ions corresponding to the loss of glucuronic acid moieties are typically monitored.[7]

Ultra-High-Performance Liquid Chromatography coupled with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (UHPLC-FT-ICR-MS)

For even higher mass accuracy and resolution, UHPLC-FT-ICR-MS can be employed. This technique provides unambiguous molecular formula determination, confirming the elemental composition of this compound. The experimental workflow is similar to UPLC-QTOF-MS, with the primary difference being the mass analyzer.[8][9]

Biological Activity and Signaling Pathways